rac-Monepantel Sulfone
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Overview
Description
rac-Monepantel Sulfone is a novel compound belonging to the class of macrocyclic lactones. It is a metabolite of Monepantel, an anthelmintic drug primarily used in veterinary medicine. This compound has shown promising results in various scientific experiments, particularly in the field of cancer research due to its potential anticancer activity .
Preparation Methods
The synthesis of rac-Monepantel Sulfone involves several steps, starting from the parent compound Monepantel. The synthetic route typically includes oxidation reactions to convert Monepantel to its sulfone derivative. Industrial production methods may involve large-scale oxidation processes using specific reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
rac-Monepantel Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of Monepantel to this compound.
Reduction: Potential reduction reactions to revert the sulfone to its parent compound.
Substitution: Possible substitution reactions involving the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-Monepantel Sulfone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various analytical methods.
Biology: Studied for its effects on cellular pathways and mechanisms.
Medicine: Investigated for its potential anticancer activity, particularly in reducing human cancer cell growth and phosphorylation levels of key proteins involved in cancer progression.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications
Mechanism of Action
The mechanism of action of rac-Monepantel Sulfone involves its interaction with specific molecular targets and pathways. It is known to reduce human cancer cell line growth and phosphorylation levels of proteins such as mTOR, RPS6KB1, and EIF4EBP1. These effects are similar to those observed with the parent compound Monepantel, indicating that this compound exerts its effects through similar pathways .
Comparison with Similar Compounds
rac-Monepantel Sulfone is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Monepantel: The parent compound, primarily used as an anthelmintic drug.
Benzimidazoles: Another class of anthelmintic drugs with different molecular targets.
Levamisole: An anthelmintic drug with a different mechanism of action.
Macrocyclic Lactones: A broader class of compounds with similar structural features but different biological activities.
This compound stands out due to its potential anticancer activity and its ability to target specific molecular pathways involved in cancer progression .
Properties
CAS No. |
851976-52-8 |
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Molecular Formula |
C20H13F6N3O4S |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30) |
InChI Key |
JTMLMJOBCBXFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Synonyms |
N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; |
Origin of Product |
United States |
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